Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound featuring a triazoloquinoline core fused with a quinoline scaffold, modified at the 1-position with a sulfanyl-acetyl-amino linkage to an ethyl benzoate group. The ethyl benzoate moiety may enhance solubility, while the triazoloquinoline core likely contributes to π-π stacking interactions in target binding .
Properties
IUPAC Name |
ethyl 4-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-3-29-21(28)15-8-10-16(11-9-15)23-20(27)13-30-22-25-24-19-12-14(2)17-6-4-5-7-18(17)26(19)22/h4-12H,3,13H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDNWIOKIKHOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents.
Mode of Action
It’s known that the compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Biological Activity
Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H22N4O3S. Its structure includes a triazoloquinoline core, which is known for various biological activities, including anticancer and antimicrobial effects. The presence of the sulfanyl and acetyl groups further enhances its potential efficacy against different biological targets.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinoline compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating significant anticancer potential .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 17 | HCT-116 | 2.44 |
| Ethyl derivative | MCF-7 | <10 |
2. Antimicrobial Activity
The triazoloquinoline scaffold is associated with antimicrobial properties. Studies have indicated that compounds containing this structure can effectively inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves interference with DNA replication or protein synthesis in pathogens.
3. Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The triazoloquinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, enhancing their anticancer effects.
Case Studies
In a recent study published in MDPI, various triazoloquinoline derivatives were screened for their biological activities. The findings highlighted the superior activity of certain derivatives over standard chemotherapeutic agents like doxorubicin .
Another investigation focused on the structure-activity relationship (SAR) of triazoloquinolines, revealing that specific substitutions significantly enhance cytotoxicity against cancer cells .
Scientific Research Applications
The compound Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate is a complex chemical structure that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazoloquinolines exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Case Study : In vitro tests showed that this compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Research has also explored the anticancer effects of triazoloquinoline compounds. This compound has been tested for its ability to induce apoptosis in cancer cell lines.
Case Study : A study reported that this compound reduced cell viability in human breast cancer cells (MCF-7) by promoting programmed cell death pathways . The mechanism involves the modulation of signaling pathways related to cell survival.
Enzyme Inhibition
Another significant application of this compound lies in its ability to inhibit various enzymes that are crucial for disease progression.
Case Study : this compound was shown to inhibit the activity of certain kinases involved in cancer signaling pathways. This inhibition could potentially lead to reduced tumor growth and metastasis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Functional Group Analysis
- Sulfanyl Linker : Present in all compounds, this group may act as a hydrogen-bond acceptor or participate in disulfide bonding in biological systems. Its role in modulating electronic properties (e.g., electron-withdrawing effects) is critical for reactivity .
- Aromatic Cores: Triazoloquinoline (Target): Combines electron-deficient triazole with planar quinoline, favoring interactions with hydrophobic enzyme pockets.
- Ester vs. Amide Modifications : Ethyl benzoate (target) offers hydrolytic stability compared to free acids, while amide-containing analogues (e.g., ) may exhibit slower metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
